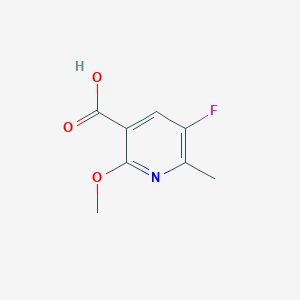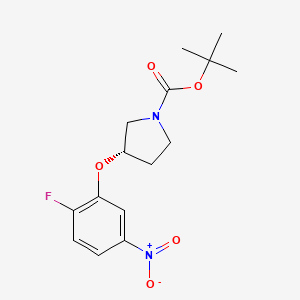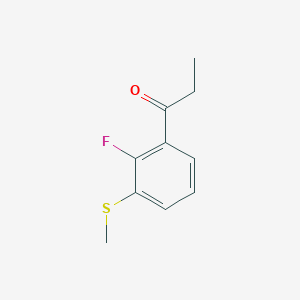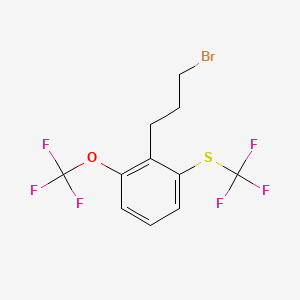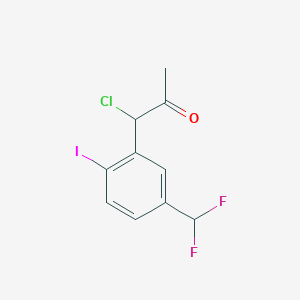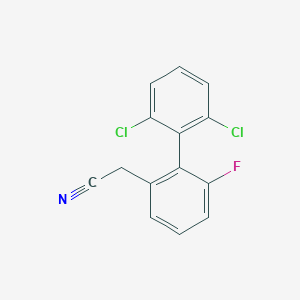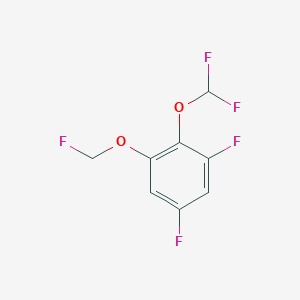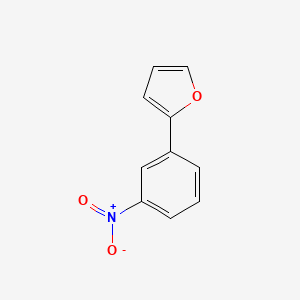![molecular formula C7H3BrN4 B14055748 6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a cyano group at the 5th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Another method involves the reaction of 3-bromo-5-methoxypyridine with 2,4,6-trimethylbenzenesulfonyl hydroxylamine in dichloroethane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反应分析
Types of Reactions: 6-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
N-iodosuccinimide (NIS): Used for iodization reactions.
PMB-Cl: Used for protecting group chemistry.
Aniline: Used in cyclization reactions.
Major Products Formed:
Substituted Pyrazolopyridines: Formed through substitution reactions.
Cyclized Heterocycles: Formed through cyclization reactions.
科学研究应用
作用机制
The mechanism of action of 6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition is particularly relevant in cancer cells, where overactive TRK signaling contributes to tumor growth and progression .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with potent activities against fibroblast growth factor receptors (FGFRs).
Uniqueness: 6-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and cyano substituents make it a versatile intermediate for further chemical modifications, enhancing its potential as a lead compound in drug discovery .
属性
分子式 |
C7H3BrN4 |
|---|---|
分子量 |
223.03 g/mol |
IUPAC 名称 |
6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-4(2-9)1-5-3-10-12-7(5)11-6/h1,3H,(H,10,11,12) |
InChI 键 |
LTMKCVQYKFIQGT-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NNC2=NC(=C1C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


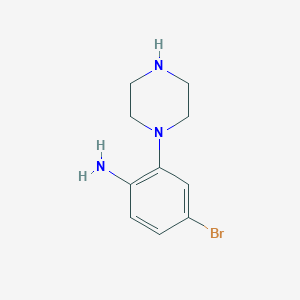
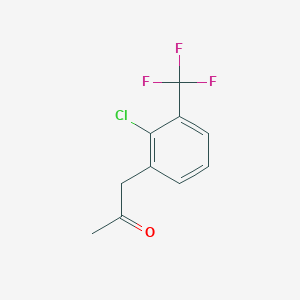
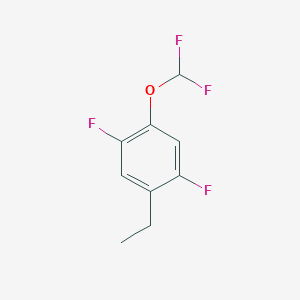
![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
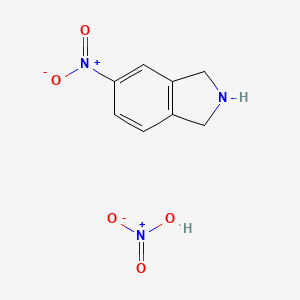
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
